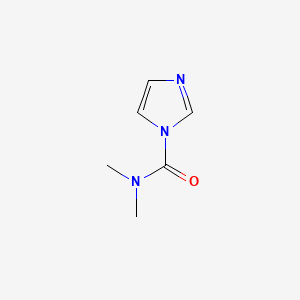
2-(1,3-thiazol-2-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H6N2S2. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting that they may target enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
Mode of Action
These enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-thiazol-2-yl)ethanethioamide are likely related to the inflammatory response, given the anti-inflammatory properties of similar compounds . Specifically, the compound may interfere with the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the anti-inflammatory properties of related compounds , it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)ethanethioamide typically involves the reaction of 2-aminothiazole with ethanethioamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction .
Major Products Formed
The major products formed from these reactions can include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives. The exact nature of the products will depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1,3-Thiazol-2-yl)ethanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research has explored its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes, making it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1,3-thiazol-2-yl)ethanethioamide include other thiazole derivatives such as:
2-Aminothiazole: A precursor in the synthesis of various thiazole-based compounds.
Thiazole-4-carboxamide: Known for its biological activity and potential therapeutic applications.
Thiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological molecules. This makes it a valuable compound for research in drug development and enzyme inhibition .
Properties
CAS No. |
914208-27-8 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



